molecular formula C7H14N2O2S B15273259 2-(Azetidin-3-yl)-1lambda6,2-thiazinane-1,1-dione

2-(Azetidin-3-yl)-1lambda6,2-thiazinane-1,1-dione

Cat. No.: B15273259
M. Wt: 190.27 g/mol
InChI Key: MIGLKLLUAYSPDZ-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-1λ⁶,2-thiazinane-1,1-dione is a heterocyclic compound featuring a thiazinane ring (a six-membered ring containing sulfur and nitrogen) fused with a 1,1-dione sulfone group and substituted with an azetidine moiety (a four-membered saturated nitrogen ring). The azetidine group confers conformational rigidity compared to larger heterocycles like piperidine, which may influence binding interactions in enzymatic or receptor targets .

Properties

Molecular Formula

C7H14N2O2S

Molecular Weight

190.27 g/mol

IUPAC Name

2-(azetidin-3-yl)thiazinane 1,1-dioxide

InChI

InChI=1S/C7H14N2O2S/c10-12(11)4-2-1-3-9(12)7-5-8-6-7/h7-8H,1-6H2

InChI Key

MIGLKLLUAYSPDZ-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2CNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)-1lambda6,2-thiazinane-1,1-dione typically involves the formation of the azetidine ring followed by the construction of the thiazinane ring. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the reaction.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-1lambda6,2-thiazinane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines.

Scientific Research Applications

2-(Azetidin-3-yl)-1lambda6,2-thiazinane-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-1lambda6,2-thiazinane-1,1-dione involves its interaction with specific molecular targets. For instance, as a GABA uptake inhibitor, it may bind to GABA transporters, thereby increasing the levels of GABA in the synaptic cleft . This can lead to enhanced inhibitory neurotransmission.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Thiazinane/Thiazolidine Core

A. Ring Size and Substituent Position

  • 2-(Piperidin-3-yl)-1λ⁶,2-thiazinane-1,1-dione (C₉H₁₈N₂O₂S, MW 218.32): Features a six-membered piperidine ring instead of azetidine. However, synthetic accessibility of piperidine derivatives is often superior to azetidine analogs due to established protocols .
  • 2-(4-Bromophenyl)-1λ⁶,2-thiazinane-1,1-dione (C₁₀H₁₂BrNO₂S, MW 290.18): Substitutes azetidine with a bromophenyl group. The aromatic moiety introduces π-π stacking capabilities, which may improve affinity for hydrophobic targets but reduce solubility .

B. Sulfone Group Modifications

  • 1λ⁶,2,6-Thiadiazinane-1,1-dione (C₃H₈N₂O₂S, MW 136.17): A simpler analog lacking the azetidine substituent. The absence of the fused nitrogen ring simplifies synthesis but limits steric and electronic interactions in biological systems .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Features Reference
2-(Azetidin-3-yl)-1λ⁶,2-thiazinane-1,1-dione C₇H₁₂N₂O₂S ~188.25 (calc.) Rigid azetidine ring; moderate solubility due to polar sulfone group N/A
2-(Piperidin-3-yl)-1λ⁶,2-thiazinane-1,1-dione C₉H₁₈N₂O₂S 218.32 Flexible piperidine; higher lipophilicity (logP ~1.2)
4-Hydroxy-1λ⁶,2-thiazinane-1,1-dione C₄H₇NO₃S 151.19 Hydroxyl group enhances aqueous solubility (logP ~-0.5)

Collision Cross-Section (CCS) Data : For 2-(piperidin-3-yl)-1λ⁶,2-thiazinane-1,1-dione , CCS values range from 145–160 Ų under different ionization states, reflecting its compact yet flexible structure . Comparable data for the azetidine analog is unavailable.

Biological Activity

2-(Azetidin-3-yl)-1lambda6,2-thiazinane-1,1-dione is a heterocyclic compound characterized by its unique structural features, including an azetidine ring and a thiazine moiety. This compound belongs to the class of thiazines, known for their diverse biological and chemical properties. Its molecular formula is C7H14N2O2S, with a molecular weight of approximately 174.26 g/mol . The distinct structure of this compound allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.

Biological Activity

Preliminary studies indicate that this compound exhibits notable biological activities. The focus of research has primarily been on its potential anticancer properties, antimicrobial effects, and interactions with various biological targets.

Anticancer Properties

Research has shown that compounds similar to this compound can inhibit the growth of cancer cells. For instance, derivatives targeting the vascular endothelial growth factor receptor 2 (VEGFR-2) have demonstrated promising anticancer effects. In a study involving thiazolidine derivatives, compounds showed significant inhibition of cancer cell proliferation in vitro with IC50 values as low as 0.081 μM against VEGFR-2 .

Table 1: Comparison of IC50 Values for Anticancer Activity

Compound NameTargetIC50 Value (μM)
Compound 15VEGFR-20.081
Thiazolidine DerivativeHT-2913.56 - 17.8

The mechanism of action often involves apoptosis induction in cancer cells. For example, flow cytometric analyses revealed that certain compounds increased apoptosis rates significantly in HT-29 cancer cells .

Antimicrobial Activity

In addition to anticancer properties, this compound has been explored for its antimicrobial potential. Studies have indicated that similar thiazine derivatives exhibit activity against various bacterial strains and fungi, suggesting that this compound may also possess similar properties.

The mechanism through which this compound exerts its biological effects is likely due to its ability to interact with specific molecular targets within cells. These interactions can inhibit enzyme activity or modulate receptor signaling pathways.

For example:

  • VEGFR-2 Inhibition : Compounds that inhibit VEGFR-2 can prevent angiogenesis in tumors, thereby limiting their growth and metastasis.
  • Apoptosis Induction : The compound may increase pro-apoptotic factors (e.g., BAX) while decreasing anti-apoptotic factors (e.g., Bcl-2), leading to enhanced cell death in cancerous tissues .

Case Studies

Several case studies have highlighted the potential of thiazine derivatives in drug development:

  • VEGFR-2 Targeting : A study synthesized novel thiazolidine derivatives that effectively inhibited VEGFR-2 and demonstrated significant anti-proliferative effects on cancer cell lines such as HT-29 and A549 .
  • Antimicrobial Research : Investigations into related compounds have shown effectiveness against resistant bacterial strains, indicating potential applications in treating infections.

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